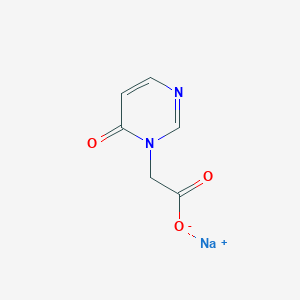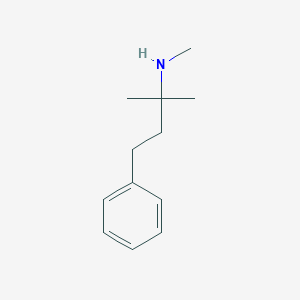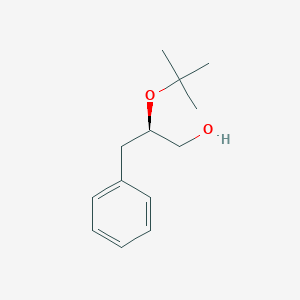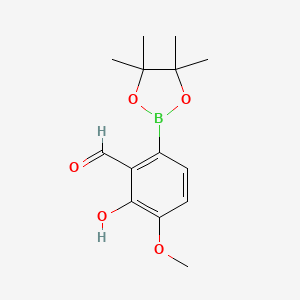
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a chemical compound with the molecular formula C6H6N2O3Na It is a sodium salt derivative of a pyrimidine compound, characterized by its unique structure that includes a pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate typically involves the reaction of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .
Applications De Recherche Scientifique
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
- Sodium 2-(6-oxopyrimidin-1(6H)-yl)acetate
- 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
Comparison: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to its non-sodium counterparts. This uniqueness makes it suitable for specific applications where solubility and ionic properties are crucial .
Propriétés
Formule moléculaire |
C6H5N2NaO3 |
|---|---|
Poids moléculaire |
176.11 g/mol |
Nom IUPAC |
sodium;2-(6-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-5-1-2-7-4-8(5)3-6(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
WORFDHPUFLANHW-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=CN(C1=O)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)

![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)




![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)

![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)

